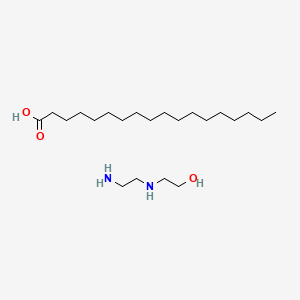
2-(2-Aminoethylamino)ethanol;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)ethanol: and octadecanoic acid are two distinct chemical compounds2-(2-Aminoethylamino)ethanol is a linear molecule with primary and secondary amine groups, commonly used as an intermediate in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylamino)ethanol: can be synthesized through the reaction of ethylene oxide with ethylenediamine under controlled conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Octadecanoic acid: is commonly derived from animal fats and vegetable oils through a process called saponification. This involves the hydrolysis of triglycerides in the presence of a strong base, such as sodium hydroxide, to yield glycerol and fatty acids .
Industrial Production Methods
In industrial settings, 2-(2-Aminoethylamino)ethanol is produced in large quantities using continuous flow reactors to ensure consistent quality and yield . The process involves precise control of temperature, pressure, and reactant concentrations.
Octadecanoic acid: is produced on an industrial scale through the hydrogenation of unsaturated fatty acids obtained from natural sources . This process converts the unsaturated bonds into saturated bonds, resulting in the formation of octadecanoic acid.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)ethanol: undergoes various chemical reactions, including oxidation, reduction, and substitution . It can react with oxidizing agents to form corresponding oxides and with reducing agents to yield amines. Substitution reactions involve the replacement of one functional group with another, often using halogenating agents.
Octadecanoic acid: primarily undergoes esterification and saponification reactions . Esterification involves the reaction with alcohols to form esters, while saponification involves the hydrolysis of the ester bonds in triglycerides to yield glycerol and fatty acids.
Common Reagents and Conditions
For 2-(2-Aminoethylamino)ethanol , common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
For octadecanoic acid , common reagents include alcohols for esterification and strong bases like sodium hydroxide for saponification . These reactions are usually conducted at elevated temperatures to facilitate the reaction kinetics.
Major Products Formed
The major products formed from the reactions of 2-(2-Aminoethylamino)ethanol include oxides, amines, and substituted derivatives . For octadecanoic acid , the major products include esters and glycerol .
Scientific Research Applications
2-(2-Aminoethylamino)ethanol: is used in various scientific research applications, including the development of detergents, fabric softeners, chelates, fuel additives, and coatings . Its unique chemical properties make it a valuable intermediate in the synthesis of complex molecules.
Octadecanoic acid: is widely used in the production of soaps, cosmetics, and detergents . It also finds applications in the pharmaceutical industry as an excipient and in the food industry as an additive.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its ability to act as a nucleophile in various chemical reactions . Its primary and secondary amine groups can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Octadecanoic acid: exerts its effects through its ability to form micelles in aqueous solutions . This property is essential in its role as a surfactant in soaps and detergents, where it helps to emulsify and remove dirt and grease.
Comparison with Similar Compounds
2-(2-Aminoethylamino)ethanol: can be compared with other ethylene amines, such as ethylenediamine and diethylenetriamine . Its unique combination of primary and secondary amine groups gives it distinct reactivity and versatility in chemical synthesis.
Octadecanoic acid: can be compared with other fatty acids, such as palmitic acid and oleic acid . Its saturated nature and long carbon chain make it particularly effective as a surfactant and emulsifying agent.
Similar Compounds
- Ethylenediamine
- Diethylenetriamine
- Palmitic acid
- Oleic acid
Properties
CAS No. |
68815-50-9 |
|---|---|
Molecular Formula |
C22H48N2O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2 |
InChI Key |
HGTATKUEMJEGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















